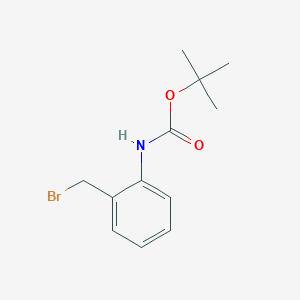

tert-Butyl (2-(bromomethyl)phenyl)carbamate

Descripción general

Descripción

Tert-Butyl (2-(bromomethyl)phenyl)carbamate is a useful research compound. Its molecular formula is C12H16BrNO2 and its molecular weight is 286.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

2-Boc-Aminobenzyl bromide, also known as Tert-butyl N-[2-(bromomethyl)phenyl]carbamate or tert-Butyl (2-(bromomethyl)phenyl)carbamate, is a chemical compound used in organic synthesis It’s known that brominated compounds like this one are often used in the formation of carbon-carbon bonds in organic synthesis .

Mode of Action

The mode of action of 2-Boc-Aminobenzyl bromide involves its reactivity as a brominated compound. The bromine atom in the compound is electrophilic and can be displaced by nucleophiles, allowing the formation of new bonds . This makes it a valuable reagent in various organic reactions, including cross-coupling reactions .

Biochemical Pathways

It’s known that brominated compounds like this one are often used in organic synthesis, particularly in the formation of carbon-carbon bonds . This suggests that it could potentially influence a wide range of biochemical pathways depending on the specific context of its use.

Pharmacokinetics

As a brominated compound used in organic synthesis, its bioavailability would likely depend on the specific context of its use and the resulting compound’s properties .

Result of Action

The result of the action of 2-Boc-Aminobenzyl bromide depends on the specific reaction it’s used in. As a brominated compound, it can participate in various types of organic reactions, leading to the formation of new carbon-carbon bonds . The specific molecular and cellular effects would therefore depend on the resulting compound and its biological activity.

Action Environment

The action of 2-Boc-Aminobenzyl bromide can be influenced by various environmental factors. For instance, the efficiency of reactions involving this compound can be affected by factors such as temperature, solvent, and the presence of other reagents . Additionally, the compound should be handled and stored properly to maintain its stability and reactivity .

Actividad Biológica

tert-Butyl (2-(bromomethyl)phenyl)carbamate, also known as 2-Boc-Aminobenzyl bromide, is a chemical compound with significant potential in organic synthesis and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H16BrN O2. It features a carbamate functional group attached to a brominated aromatic ring , which enhances its reactivity in various biochemical pathways.

The biological activity of this compound primarily arises from its electrophilic bromine atom. This atom can be displaced by nucleophiles, facilitating the formation of new chemical bonds. This property is particularly useful in asymmetric synthesis, where it has been employed to generate chiral amino carbonyl compounds through Mannich reactions.

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on several key enzymes:

- β-Secretase 1 : This enzyme plays a crucial role in the cleavage of amyloid precursor protein, a process implicated in Alzheimer’s disease. Inhibition of β-secretase 1 may provide therapeutic avenues for neurodegenerative diseases.

- Acetylcholinesterase : By inhibiting this enzyme, the compound may enhance cholinergic neurotransmission, which is beneficial in treating conditions like Alzheimer's disease and myasthenia gravis .

Influence on Inflammatory Pathways

The compound has been shown to affect inflammatory responses by increasing levels of tumor necrosis factor-alpha (TNF-α) in certain cellular contexts. This suggests a potential role in modulating immune responses and inflammation.

Study on Enzyme Activity

A study focused on the interaction of various brominated compounds with mosquito acetylcholinesterase highlighted the potential of carbamates like this compound as novel insecticides. The findings suggested that such compounds could serve as effective agents for controlling disease-vectoring mosquitoes by targeting their nervous systems .

Synthesis and Applications

The synthesis of this compound typically involves reactions that capitalize on its brominated structure to create diverse derivatives with potential biological applications. For instance, it has been utilized in the development of functionalized malamide derivatives through organocatalytic processes, showcasing its versatility in synthetic organic chemistry .

Comparative Analysis with Similar Compounds

| Compound Name | Similarity | Unique Features |

|---|---|---|

| Tert-Butyl (3-(bromomethyl)phenyl)carbamate | 1.00 | Different bromination position |

| Tert-Butyl (4-(hydroxymethyl)phenyl)carbamate | 0.83 | Hydroxymethyl group instead of bromoacetyl |

| N-Boc-2-(4-Aminophenyl)ethanol | 0.83 | Contains an amino group |

| Tert-Butyl (4-bromo-2-methylphenyl)carbamate | 0.82 | Methyl substitution on the phenol ring |

| Tert-Butyl 3-(bromomethyl)benzylcarbamate | 0.82 | Benzyl structure with bromomethyl substitution |

This comparison illustrates the unique combination of functional groups present in this compound, particularly its bromoacetyl moiety, which imparts distinct reactivity compared to structurally similar compounds.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The synthesis of tert-butyl (2-(bromomethyl)phenyl)carbamate typically involves the reaction of 2-amino phenylcarbamate with bromomethyl derivatives. The process often employs coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the carbamate linkage. Characterization of the synthesized compounds is usually performed using spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy).

Table 1: Synthesis Overview

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| 1 | 2-Amino phenylcarbamate + Bromomethyl derivative | EDCI, HOBt | 85-90 |

| 2 | Purification | Column chromatography | - |

Research has indicated that this compound exhibits significant biological activity, particularly in anti-inflammatory and enzyme inhibition assays. For instance, a study demonstrated that derivatives of tert-butyl phenylcarbamates showed promising anti-inflammatory effects comparable to standard drugs like indomethacin .

Case Study: Anti-inflammatory Activity

In vivo studies using the carrageenan-induced rat paw edema model showed that certain derivatives exhibited inhibition percentages ranging from 39% to 54% over a period of 9 to 12 hours . This suggests potential therapeutic applications in treating inflammatory conditions.

Therapeutic Applications

Given its biological activities, this compound is being explored for various therapeutic applications:

- Anti-inflammatory drugs : Due to its efficacy in reducing inflammation.

- Neuroprotective agents : Potential use in Alzheimer's disease treatment through enzyme inhibition.

- Synthetic intermediates : Useful in the synthesis of more complex organic molecules due to its structural features.

Future Directions and Research Needs

While the current findings are promising, further research is essential to fully elucidate the mechanisms of action and optimize the compound for clinical use. Future studies should focus on:

- Detailed pharmacokinetic and pharmacodynamic profiling.

- Exploration of structural modifications to enhance efficacy and reduce toxicity.

- Clinical trials to assess safety and efficacy in human subjects.

Propiedades

IUPAC Name |

tert-butyl N-[2-(bromomethyl)phenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO2/c1-12(2,3)16-11(15)14-10-7-5-4-6-9(10)8-13/h4-7H,8H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRLOJNBCMQJDHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC=C1CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10440478 | |

| Record name | tert-Butyl [2-(bromomethyl)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10440478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166329-43-7 | |

| Record name | tert-Butyl [2-(bromomethyl)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10440478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.